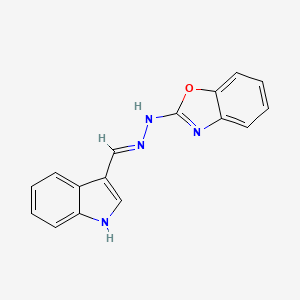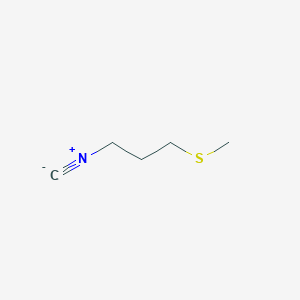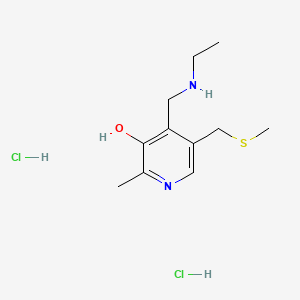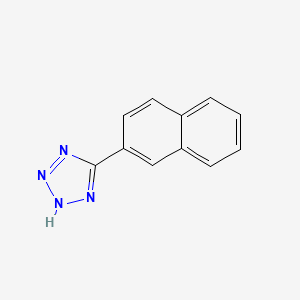
9-Cyclopropylnonan-1-OL
Descripción general
Descripción
9-Cyclopropylnonan-1-ol is a chemical compound with the CAS Number: 59807-43-1 . It has a molecular weight of 184.32 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H24O/c13-11-7-5-3-1-2-4-6-8-12-9-10-12/h12-13H,1-11H2 . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 184.32 .
Aplicaciones Científicas De Investigación
Inhibition of Enzymic Cyclization
- 9-Cyclopropylnonan-1-OL and similar molecules have been investigated for their ability to inhibit certain enzymatic processes. A study by Taton, Benveniste, and Rahier (1986) demonstrated that a structurally similar molecule strongly inhibited cycloartenol and lanosterol cyclases in maize seedlings and rat liver microsomes, respectively. This inhibition is significant for understanding the enzymatic cyclization of 2,3-oxidosqualene to different triterpenes (Taton, Benveniste, & Rahier, 1986).
Conformational Analysis in Sterols
- Another study by Nes, Benson, Lundin, and Le (1988) conducted a conformational analysis of 9β,19-cyclopropyl sterols, revealing that the solution conformation of the B/C rings was different than previously suggested in literature. This study's findings suggest that the conformational properties of cyclopropyl sterols can be crucial in maintaining certain shapes in membrane bilayers (Nes, Benson, Lundin, & Le, 1988).
Electroluminescent Properties in Complexes
- Ionkin, Marshall, and Wang (2005) investigated mono-cyclometalated Pt(II) complexes, which included derivatives similar to this compound. Their research focused on the structural characterization and electroluminescent properties of these complexes, highlighting the potential application of such compounds in the field of material science (Ionkin, Marshall, & Wang, 2005).
Applications in Organic Synthesis
- Genaev, Sal’nikov, and Shubin (2010) explored the reactivity of long-lived cations derived from compounds structurally related to this compound. Their research provides insights into the behavior of these compounds in organic synthesis, especially in the context of cyclopropane rearrangements (Genaev, Sal’nikov, & Shubin, 2010).
Structural Constraints in Peptide Mimics
- Research by Martín et al. (1998) demonstrated the useof cyclopropane-derived peptidomimetics, including compounds structurally akin to this compound, in stabilizing extended peptide structures. This study highlights the potential of such compounds in developing new HIV-1 protease inhibitors, showcasing their utility in medicinal chemistry (Martín et al., 1998).
Catalysis in Organic Synthesis
- Intrieri, Caselli, and Gallo (2011) discussed the catalytic activity of group 9 metal porphyrin complexes in synthesizing cyclopropanes, a process in which this compound-like compounds can play a role. This study emphasizes the importance of these compounds in catalyzing reactions critical for the synthesis of organic compounds and highlights their pharmaceutical properties (Intrieri, Caselli, & Gallo, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
9-cyclopropylnonan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c13-11-7-5-3-1-2-4-6-8-12-9-10-12/h12-13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLQPVYQPZDBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560748 | |
| Record name | 9-Cyclopropylnonan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59807-43-1 | |
| Record name | 9-Cyclopropylnonan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 2-[(4E)-4-(4-methylphenyl)sulfonylimino-1-oxo-naphthalen-2-YL]propanedioate](/img/structure/B1658071.png)

![{2-[(3-Ethoxy-4-hydroxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B1658076.png)

![S-[2-(3-fluoroanilino)-2-oxoethyl] carbamothioate](/img/structure/B1658079.png)

![Ethyl 1-[2-[[4-(2,5-dichlorophenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate](/img/structure/B1658082.png)
![N'-{[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B1658083.png)
![5,6-dimethyl-2-(4-propan-2-ylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1658084.png)
![(2E)-2-[(E)-(2,5-Dimethoxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B1658085.png)
![6-[(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]hexanoic acid](/img/structure/B1658087.png)

![(2E)-2-[(E)-3-(dimethylamino)prop-2-enylidene]cyclopentan-1-one](/img/structure/B1658092.png)
